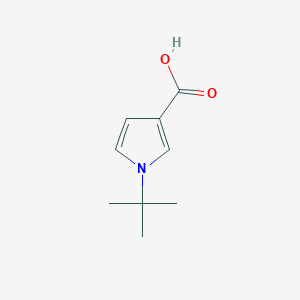

1-tert-butyl-1H-pyrrole-3-carboxylic acid

描述

属性

IUPAC Name |

1-tert-butylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)10-5-4-7(6-10)8(11)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTRRTBGDRLPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reaction Steps :

-

- Yield : 65% in flow vs. 40% in batch.

- Scalability : Produces 850 mg of product in 2.5 hours.

Representative Example :

| Starting Materials | Conditions | Product | Yield |

|---|---|---|---|

| tert-Butyl acetoacetate, benzylamine, 2-bromoacetophenone | 120°C, 10 min residence time | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65% |

Batch Synthesis Comparison

Traditional batch methods require sequential steps:

- Hantzsch pyrrole synthesis.

- Separate tert-butyl ester hydrolysis using strong acids (e.g., HCl or TFA).

- Lower yields (≤40%) due to intermediate purification and side reactions.

Applications and Derivative Synthesis

The continuous flow method enables direct synthesis of pyrrole-3-carboxamides via coupling with amines and EDC/HOBt. For example:

- CB1 Inverse Agonists : Synthesized in a single uninterrupted process from commercial starting materials.

Critical Analysis of Methodologies

| Parameter | Continuous Flow | Batch Synthesis |

|---|---|---|

| Yield | 60–65% | 30–40% |

| Reaction Time | 10–30 min per cycle | 15–24 hours |

| Byproduct Utilization | HBr used for in situ hydrolysis | Additional reagents required |

| Scalability | Gram-scale production feasible | Limited by purification steps |

Experimental Optimization

- Temperature : 100–120°C ensures complete conversion.

- Residence Time : 10–30 minutes balances efficiency and product stability.

- Solvent Systems : Methanol or ethanol enhances solubility without competing reactions.

化学反应分析

1-tert-butyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring. Reagents such as halogens or nitrating agents can introduce substituents at specific positions on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

科学研究应用

Applications in Medicinal Chemistry

1-tert-butyl-1H-pyrrole-3-carboxylic acid has garnered attention in medicinal chemistry due to its potential as a scaffold for drug development. Its derivatives have been studied for their activity against various biological targets.

Case Study: CB1 Inverse Agonists

Research has demonstrated that pyrrole derivatives, including this compound, can serve as precursors for the synthesis of CB1 inverse agonists. These compounds are being explored for their therapeutic potential in treating obesity and metabolic disorders .

Applications in Organic Synthesis

The compound is also utilized in organic synthesis, particularly in the formation of complex molecules through various reaction pathways.

Synthesis Protocols

A notable method involves the one-step continuous flow synthesis of highly substituted pyrrole derivatives, which can include this compound as an intermediate. This approach allows for efficient production of compounds with diverse functionalities .

Material Science Applications

In materials science, this compound can be used to develop new polymers and materials with enhanced properties.

Polymerization Studies

Research indicates that incorporating pyrrole-based compounds into polymer matrices can improve thermal stability and mechanical strength. Such materials are being investigated for applications in coatings and composites .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-tert-butyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.

相似化合物的比较

Structural and Functional Differences

The tert-butyl group distinguishes 1-tert-butyl-1H-pyrrole-3-carboxylic acid from structurally analogous pyrrole derivatives. Key comparisons include:

Table 1: Structural Comparison

Key Observations :

- Saturation : Saturated analogs (e.g., pyrrolidine derivatives) exhibit altered electronic properties and basicity compared to aromatic pyrroles .

- Biological Activity : 1-Arylmethyl-4-aryl-pyrrole-3-carboxylic acids show antibacterial activity against Staphylococcus spp., whereas tert-butyl-substituted analogs may prioritize stability over bioactivity .

Contradictions and Limitations

- Bioactivity Discrepancies : While arylmethyl-pyrrole derivatives () show antibacterial activity, tert-butyl analogs lack reported bioactivity, suggesting substituent size critically impacts target binding .

- Synthetic Accessibility : tert-Butyl groups improve stability but may complicate functionalization steps due to steric effects, unlike smaller alkyl groups (e.g., ethyl or methyl) .

生物活性

1-tert-butyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole class, characterized by a pyrrole ring with a tert-butyl group and a carboxylic acid functional group. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : Approximately 165.21 g/mol

- Melting Point : Ranges from 154 to 156 °C

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reactions involving pyrrole derivatives : These methods often utilize tert-butyl substituents to enhance solubility and biological activity.

- Carboxylation reactions : Introducing the carboxylic acid functional group through carboxylation techniques is crucial for its biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures demonstrate strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.03125 μg/mL |

| Enterococcus faecalis | <0.03125 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

These MIC values indicate the compound's effectiveness in inhibiting bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

The mechanism by which this compound exerts its antibacterial effects may involve:

- Inhibition of bacterial topoisomerases : Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

- Disruption of cell membrane integrity : The hydrophobic nature of the tert-butyl group may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In vitro Studies : In laboratory settings, the compound demonstrated potent antibacterial activity against multiple drug-resistant strains. For instance, a study reported that it effectively inhibited growth in a range of Gram-positive and Gram-negative bacteria.

- In vivo Efficacy : Animal model studies have shown promising results in treating infections caused by vancomycin-intermediate Staphylococcus aureus. The compound exhibited favorable pharmacokinetic properties, including good solubility and metabolic stability.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-tert-butyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves tert-butyl protection of the pyrrole nitrogen followed by carboxylation. Key steps include:

- Use of Boc (tert-butoxycarbonyl) protecting groups under anhydrous conditions (e.g., dichloromethane as solvent).

- Catalysts like DMAP (4-dimethylaminopyridine) and bases such as triethylamine to facilitate coupling reactions.

- Temperature control (0–20°C) to minimize side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of Boc-anhydride and base to suppress hydrolysis byproducts.

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- 1H/13C NMR : Confirm substitution patterns (e.g., tert-butyl group at N1, carboxylic acid at C3) via chemical shifts (e.g., tert-butyl protons at ~1.2–1.4 ppm) .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

- X-ray Crystallography (for derivatives): Resolve steric effects of the tert-butyl group on pyrrole ring planarity (e.g., analog structures in ).

Q. What handling and storage protocols ensure stability of this compound?

- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption or decarboxylation.

- Handling : Use desiccants during weighing and avoid prolonged exposure to light, as tert-butyl groups may undergo photolytic cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

- Methodology :

- Repeat NMR experiments under standardized conditions (e.g., deuterated solvents, calibrated probes).

- For X-ray, ensure crystal quality by screening multiple solvents for recrystallization.

- Use computational tools (e.g., DFT calculations) to model tautomeric forms or conformational flexibility that may explain discrepancies .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Approach :

- Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., amidation, esterification) using software like Gaussian or ORCA, incorporating solvent effects (e.g., PCM models) .

- Validation : Compare predicted activation energies with experimental kinetic data.

Q. How can low yields during the tert-butyl protection step be troubleshooted?

- Diagnosis :

- Side reactions : Competing hydrolysis of Boc-anhydride in humid conditions. Use molecular sieves or anhydrous solvents.

- Incomplete protection : Increase equivalents of Boc reagent or extend reaction time.

- Purification : Employ flash chromatography (hexane/ethyl acetate gradients) to isolate the protected product from unreacted starting material .

Q. What analytical strategies identify byproducts formed during synthesis?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。